3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide
Overview
Description
3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C14H13ClN2O4S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0284558 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
H+/K+-ATPase Inhibitors
Research has shown that certain compounds containing the 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide structure are explored for their potential as H+/K+-ATPase inhibitors. These inhibitors are significant for their role in controlling gastric acid secretion, with implications for treating conditions like peptic ulcers. For instance, the synthesis and evaluation of benzimidazole sulfoxides as antisecretory agents highlight the importance of molecular stability and potency as histamine-stimulated gastric acid secretion inhibitors (Ife et al., 1989).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Compounds derived from or related to this compound have been designed to target carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are critical for various physiological functions, including fluid balance and neurotransmission. A study on novel benzenesulfonamides carrying the benzamide moiety demonstrated significant inhibitory potential against human carbonic anhydrase I and II, and acetylcholinesterase enzymes, suggesting potential therapeutic applications in conditions like glaucoma, edema, and Alzheimer's disease (Tuğrak et al., 2020).
CC-Chemokine Receptor 4 (CCR4) Antagonists
The development of indazole arylsulfonamides as human CCR4 antagonists is another application area. CCR4 antagonists can modulate immune responses, making them valuable in treating allergic diseases and certain types of cancer. The study on indazole arylsulfonamides provided insights into the structure-activity relationships necessary for potent CCR4 antagonism, identifying key substituents and molecular interactions (Procopiou et al., 2013).
Anticancer Properties
The synthesis and biological screening of N-substituted (5-Chloro-2-methoxyphenyl)benzene sulfonamide revealed promising anticancer activity. These compounds were evaluated for their antioxidant activities and screened against various enzymes, showing significant activity, especially against acetylcholinesterase. This suggests a potential role in developing new anticancer agents (Fatima et al., 2013).
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-6-5-11(8-12(13)15)22(19,20)17-10-4-2-3-9(7-10)14(16)18/h2-8,17H,1H3,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMPFYDYVYCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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